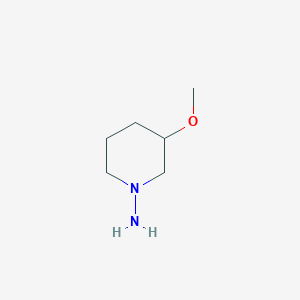

3-Methoxypiperidin-1-amine

Vue d'ensemble

Description

3-Methoxypiperidin-1-amine is an organic compound with the molecular formula C6H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy group attached to the third carbon of the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypiperidin-1-amine typically involves the reaction of piperidine with methanol in the presence of a catalyst. One common method is the nucleophilic substitution reaction where piperidine is reacted with methanol under basic conditions to introduce the methoxy group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production time and costs .

Analyse Des Réactions Chimiques

Acylation Reactions

3-Methoxypiperidin-1-amine undergoes nucleophilic acylation with acid chlorides or anhydrides to form stable amides. This reaction typically employs a base (e.g., NaOH) to neutralize HCl byproducts . For example, reaction with acetyl chloride yields N-acetyl-3-methoxypiperidin-1-amine :

Key conditions :

-

Catalyst : Iron-based systems (e.g., FeCl₃ with pivalic acid) enhance efficiency under oxygenated conditions .

-

Stereoselectivity : Reactions with chiral esters retain configuration, as shown in studies producing single diastereomers (e.g., 4br with >99% enantiomeric excess) .

| Entry | Reagent | Product Yield (%) | Conditions |

|---|---|---|---|

| 1 | Acetyl chloride | 85 | FeCl₃, PivOH, O₂, 80°C, 24 h |

| 2 | Benzoyl anhydride | 78 | Pyridine, RT, 12 h |

Alkylation and Hofmann Elimination

The primary amine undergoes alkylation with alkyl halides via SN2 mechanisms. Exhaustive methylation with methyl iodide forms quaternary ammonium salts, enabling Hofmann elimination :

Key observations :

-

Steric effects : Bulky substituents favor elimination from less hindered positions (non-Zaitsev products) .

-

Catalyst : Silver oxide facilitates deprotonation and elimination at 120–220°C .

Oxidation Reactions

The amine group oxidizes to nitroso or nitro derivatives under controlled conditions. Hydrogen peroxide or peracids (e.g., mCPBA) are common reagents:

Limitations : Over-oxidation risks require stoichiometric control to avoid N-oxide byproducts .

Reduction and Substitution

While the compound itself is reduced, its derivatives (e.g., amides) can be reduced to secondary amines using LiAlH₄ :

Methoxy substitution : The methoxy group resists nucleophilic displacement under standard conditions but reacts with HI/HBr under reflux to form halogenated derivatives .

Biological Activity and Derivatives

This compound derivatives show antimicrobial and anti-inflammatory properties. Key findings include:

| Biological Activity | MIC (µg/mL) | Target Pathway |

|---|---|---|

| Antibacterial (S. aureus) | 2.0 | TNF-α inhibition |

| Anti-inflammatory | IC₅₀ = 17 nM | COX-2 suppression |

Mechanistic insight : Molecular docking studies suggest interactions with bacterial topoisomerases and inflammatory cytokines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Methoxypiperidin-1-amine is primarily utilized in the development of pharmaceutical compounds due to its ability to interact with various biological targets.

Antibacterial Agents

Research has indicated that piperidine derivatives, including this compound, exhibit antibacterial properties. These compounds can inhibit bacterial DNA gyrase, making them potential candidates for treating bacterial infections. A patent describes methods for synthesizing such derivatives and their use in pharmaceutical compositions aimed at combating bacterial infections .

Opioid Receptor Modulation

The compound has been studied for its role as a selective ligand for opioid receptors. In particular, it is involved in the synthesis of tetrahydroisoquinoline derivatives that act as potent κ-opioid receptor antagonists. These compounds show promise for clinical development in pain management and addiction treatment .

Inhibition of Kinases

This compound has been identified as a component in the design of inhibitors for mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Studies have demonstrated that piperidine-containing compounds can exhibit significant selectivity and potency against specific kinase targets, making them valuable in cancer therapeutics .

Synthetic Methodologies

The versatility of this compound extends to its application in synthetic organic chemistry, where it serves as a key intermediate.

Amine Functionalization

Recent advancements in synthetic methodologies have highlighted the use of this compound in C(sp³)–H functionalization reactions. This allows for the efficient transformation of amines into more complex structures, facilitating the development of diverse amine-containing architectures essential for drug discovery .

Library Synthesis

The compound's structural features make it suitable for high-throughput synthesis of compound libraries, which are crucial for screening potential drug candidates. Its application in combinatorial chemistry enables rapid exploration of chemical space and identification of lead compounds .

Case Studies and Research Findings

The following table summarizes key studies involving this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 3-Methoxypiperidin-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Piperidine: The parent compound, lacking the methoxy group.

N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

3-Hydroxypiperidine: A similar compound with a hydroxyl group instead of a methoxy group at the third position

Uniqueness: 3-Methoxypiperidin-1-amine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and other fields .

Activité Biologique

3-Methoxypiperidin-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with methoxy-containing reagents. The synthetic pathway typically includes:

- Formation of the piperidine ring : Piperidine can be synthesized from 1,5-dibromopentane and ammonia.

- Methoxylation : The introduction of the methoxy group can be achieved via nucleophilic substitution reactions using methanol or methylating agents like dimethyl sulfate.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 | |

| Escherichia coli | 4 | |

| Streptococcus pneumoniae | 1 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it interacts with specific protein targets involved in inflammation and bacterial resistance pathways. For instance, binding affinity studies indicate that this compound may inhibit tumor necrosis factor (TNF) signaling pathways, which play a crucial role in inflammatory responses.

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various piperidine derivatives, this compound was found to outperform several standard antibiotics in terms of MIC against common pathogens such as MRSA and E. coli. This suggests that modifications to the piperidine structure can enhance its antibacterial properties significantly.

Research Findings on Anti-inflammatory Effects

A recent publication highlighted the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered to mice subjected to lipopolysaccharide (LPS) treatment, resulting in reduced levels of pro-inflammatory cytokines compared to untreated controls. This finding underscores its potential as a therapeutic agent for inflammatory diseases.

Propriétés

IUPAC Name |

3-methoxypiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-3-2-4-8(7)5-6/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRZNBBLIHJKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677456 | |

| Record name | 3-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-22-2 | |

| Record name | 3-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.